molecular formula C8H11NO3P- B14498083 Anilino(ethoxy)phosphinate CAS No. 63542-04-1

Anilino(ethoxy)phosphinate

Cat. No.: B14498083
CAS No.: 63542-04-1
M. Wt: 200.15 g/mol
InChI Key: BMGXGZPMRNZRNE-UHFFFAOYSA-M
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Description

Anilino(ethoxy)phosphinate is an organophosphorus compound characterized by the presence of an aniline group and an ethoxy group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Anilino(ethoxy)phosphinate can be synthesized through several methods. One common approach involves the reaction of aniline with ethyl phosphinate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of anilinium hypophosphite and various aromatic electrophiles in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Anilino(ethoxy)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinate oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, while the ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium ethoxide.

Major Products:

    Oxidation: Phosphinate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aniline and ethoxy derivatives.

Mechanism of Action

The mechanism of action of anilino(ethoxy)phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Anilino(ethoxy)phosphinate is unique due to the presence of both an aniline and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

63542-04-1

Molecular Formula

C8H11NO3P-

Molecular Weight

200.15 g/mol

IUPAC Name

anilino(ethoxy)phosphinate

InChI

InChI=1S/C8H12NO3P/c1-2-12-13(10,11)9-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10,11)/p-1

InChI Key

BMGXGZPMRNZRNE-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1)[O-]

Origin of Product

United States

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